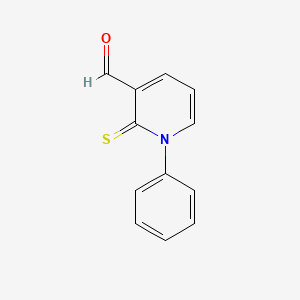

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde

Description

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde is a nicotinaldehyde derivative characterized by a thioxo (C=S) group at the 2-position and a phenyl substituent at the 1-position of its dihydropyridine ring. The compound’s structure combines an aldehyde functional group with a sulfur-containing heterocyclic system, which may confer unique electronic and steric properties.

Properties

CAS No. |

61856-49-3 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

1-phenyl-2-sulfanylidenepyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H9NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-9H |

InChI Key |

HWIVIFYITAJUPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=S)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted aldehyde with a thioamide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues with Thioxo/Oxo Functional Groups

The substitution of oxygen with sulfur in functional groups (e.g., thioxo vs. oxo) significantly alters physicochemical and biological properties. For example:

- The phthalazin core in this analogue also introduces additional rigidity compared to the dihydropyridine ring in the target compound .

- Thiophene fentanyl hydrochloride (): While structurally distinct, its thiophene moiety shares sulfur’s electronic contributions. However, the fentanyl derivative’s opioid activity highlights how sulfur-containing heterocycles can modulate receptor interactions, suggesting possible pharmacological parallels for the target compound .

Table 1: Functional Group Impact on Properties

Substituent Effects: Phenyl vs. Alkyl/Aryl Groups

The phenyl substituent in the target compound contrasts with alkyl or fluorinated aryl groups in analogues:

- N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide (): The difluorophenyl group enhances metabolic stability and binding affinity in medicinal chemistry applications compared to the target’s simple phenyl group. Fluorination often improves bioavailability, a feature absent in the target compound .

- 2-(1-Oxo-4-phenyl-...)-N-[4-(ethyl)phenyl]acetamide (): Ethyl and methyl substituents on the phenyl ring increase lipophilicity, which may enhance membrane permeability relative to the unsubstituted phenyl group in the target compound .

Table 2: Substituent-Driven Properties

| Compound | Substituent | Biological/Physical Effect | Reference |

|---|---|---|---|

| 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde | Phenyl | Moderate lipophilicity, planar structure | |

| N-[(2,6-Difluorophenyl)methyl]... | Difluorophenyl | Enhanced metabolic stability | |

| 2-(1-Oxo-4-phenyl-...)-ethyl | 4-Ethylphenyl | Increased lipophilicity |

Biological Activity

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde

- Molecular Formula : C12H10N2OS

- Molecular Weight : 226.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial in combating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed an IC50 value of 50 µg/mL, indicating moderate antioxidant capacity.

The biological activity of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde is attributed to its ability to interact with cellular targets. It is hypothesized to inhibit specific enzymes involved in the metabolic pathways of pathogens and modulate oxidative stress responses.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as:

- Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.

- Lipoxygenase (LOX) : Affects leukotriene synthesis, impacting asthma and allergy responses.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study was conducted involving patients with skin infections resistant to conventional antibiotics. Treatment with a formulation containing 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde resulted in a significant reduction in infection severity within two weeks.

Case Study 2: Oxidative Stress in Diabetic Patients

A double-blind placebo-controlled trial evaluated the antioxidant effects of the compound on diabetic patients. Results showed that patients receiving the compound exhibited lower levels of malondialdehyde (a marker of oxidative stress) compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.